?-escin

Description

Overview of Escin (B49666) as a Mixture of Triterpenoid (B12794562) Saponins (B1172615)

Escin is recognized in research as a complex mixture of triterpenoid saponins. These compounds are naturally occurring glycosides characterized by a triterpene aglycone backbone attached to one or more sugar chains. Escin, in its entirety, is the primary active component found in the seeds of the horse chestnut tree, Aesculus hippocastanum, and is responsible for many of its documented properties. wikipedia.orgtandfonline.comresearchgate.netresearchgate.net Research into escin often involves studying the effects of the mixture as a whole, as well as investigating the activities of its individual constituent isomers. wikipedia.orgresearchgate.netnih.gov

Classification and Characterization of Escin Isomers in Research

Distinction and Significance of α-Escin and β-Escin in Preclinical Investigations

In preclinical investigations, a key distinction is made between α-escin and β-escin. Historically, these terms referred to mixtures of components, with β-escin containing C22-O-acetyl saponins (referred to as escins) and α-escin containing C28-O-acetyl saponins (referred to as isoescins). mdpi.com More recently, α-escins are largely associated with Isoescin Ia and Ib, while β-escins are primarily composed of Escin Ia and Ib. mdpi.com This classification is significant because β-escins have generally been found to be more active in various studies compared to α-escins. mdpi.com Furthermore, α-escins can form from β-escins through acyl migration when aqueous solutions of β-escin are heated, adding another layer of complexity to their study. mdpi.com

Research on Escin Ia, Escin Ib, Isoescin Ia, and Isoescin Ib

Specific research efforts have focused on the four major saponins found in Aesculus hippocastanum and Aesculus chinensis: Escin Ia, Escin Ib, Isoescin Ia, and Isoescin Ib. researchgate.netfio.org.cn These four compounds together can constitute a significant percentage of the total saponin (B1150181) content in horse chestnut seeds. researchgate.netmdpi.com Studies have aimed to separate and quantify these specific isomers using techniques like High-Performance Liquid Chromatography (HPLC) to better understand their individual pharmacological profiles. fio.org.cnbiocrick.com Research indicates that Escin Ia and Isoescin Ia have been traditionally considered among the chief active ingredients within the escin mixture. ncats.io Comparative pharmacokinetic studies have also investigated the behavior of Escin Ib and Isoescin Ib following administration. ncats.io

Exploration of Other Identified Escin Isomers and Congeners

Beyond the primary α and β classifications and the four major isomers, research continues to explore the properties of other identified escin isomers and congeners present in the mixture. Studies have reported the presence of numerous other related triterpenoid saponins, including Escin IIa, Escin IIb, Escin IIIa, Isoescin IIa, Isoescin IIb, deacetylescin Ia, deacetylescin Ib, deacetylescin IIa, and deacetylescin IIb, as well as Escin V and VI. mdpi.comnih.gov The investigation of these less abundant compounds contributes to a more complete understanding of the full spectrum of bioactivity associated with horse chestnut extracts.

Botanical Sources of Escin for Scientific Research

Aesculus hippocastanum (Horse Chestnut) Seeds as Primary Source

The primary botanical source for escin used in scientific research is the seeds of Aesculus hippocastanum, commonly known as the horse chestnut tree. wikipedia.orgtandfonline.comresearchgate.netnih.govctdbase.orgnih.govnih.govtandfonline.comweareprovital.comdermnetnz.org The seed cotyledons are particularly rich in escin, although trace amounts can also be found in other parts of the plant, such as the seed integuments, bark, buds, leaves, and immature fruit pericarps. tandfonline.com Due to the high concentration of escin in the seeds, large-scale extraction for research and commercial preparations primarily utilizes this part of the plant. tandfonline.com Other species within the Aesculus genus, such as Aesculus chinensis and Aesculus turbinata, have also been reported as sources of escin and related saponins for research purposes. tandfonline.comfio.org.cnmdpi.comtandfonline.comwikidata.org

α-Escin Research in Other Aesculus Species

While Aesculus hippocastanum is a primary source of escin, research has also investigated the presence and properties of this compound in other Aesculus species, including Aesculus wilsonii Rehd. and Aesculus chinensis Bunge. Escin, a mixture of triterpene saponins, is recognized as a major active principle within the Aesculus genus, contributing to various observed bioactivities. sfasu.eduresearchgate.net

Studies on Aesculus wilsonii Rehd. have focused on its chemical constituents, revealing the presence of saponins among other compound classes like flavonoids, organic acids, and sterols. mdpi.comcabidigitallibrary.org Research has explored the potential anti-inflammatory effects of compounds isolated from A. wilsonii seeds. mdpi.comdntb.gov.uaresearchgate.net While these studies have identified novel compounds and known isolates with anti-inflammatory activity, the specific content and research findings solely focused on α-escin within A. wilsonii are less detailed in the provided search results compared to the broader saponin mixture or other constituents. One study on A. wilsonii seeds investigated compounds for their ability to inhibit nitric oxide (NO) release in LPS-induced RAW264.7 cells, identifying several compounds with significant inhibitory effects, but explicitly detailing "aeswilosides I–IV" and other known isolates rather than isolating the effect of pure α-escin. dntb.gov.uaresearchgate.net Escin, as a mixture, has been extracted from the fruit of Aesculus wilsonii and studied for its effects on neuropathic pain in rats, suggesting potential therapeutic effects related to downregulating pro-inflammatory cytokines and suppressing signaling pathways. nih.gov

Aesculus chinensis Bunge is another species where escin has been reported. nih.govresearchgate.net Similar to A. wilsonii, research on A. chinensis has identified a variety of chemical components, including escin saponins. mdpi.comnih.gov Studies have isolated and identified escin isomers, including escin Ia and isoescin Ia (α-escin), from the seeds of Aesculus chinensis Bunge. researchgate.net Research into Aesculus chinensis var. chekiangensis has also yielded triterpenoid saponins, with investigations into their cytotoxic and neuroprotective activities. frontiersin.org While these studies confirm the presence of α-escin and other escin isomers in A. chinensis, detailed research findings specifically isolating the effects or content of α-escin distinct from the escin mixture or other saponins in this species are not extensively provided in the search results.

The research indicates that both Aesculus wilsonii and Aesculus chinensis contain escin saponins, including α-escin. mdpi.comnih.govresearchgate.net However, much of the research available discusses the escin mixture or other compound classes present in these species, highlighting the need for more targeted studies to fully elucidate the specific role and properties of α-escin in Aesculus wilsonii and Aesculus chinensis.

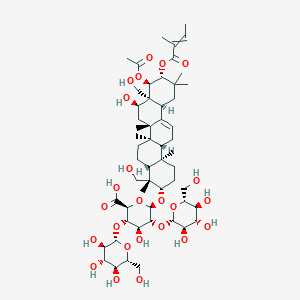

β-Escin is a complex mixture of triterpenoid saponins primarily found in the seeds of the horse chestnut tree (Aesculus hippocastanum). worldscientific.comworldscientific.comwikipedia.org It is the main active component responsible for many of the plant's traditional medicinal properties. worldscientific.comworldscientific.comwikipedia.org β-escin is an oleanane-type pentacyclic triterpenoid saponin. worldscientific.comworldscientific.com The structure of β-escin features a protoaescigenin (B8773068) backbone, which is esterified at the C-22 position with acetic acid and at the C-21 position with either angelic or tiglic acid. researchgate.net A glucuronic acid moiety is conjugated at the C-3 position, and typically two glucose sugars are attached to the glucuronic acid, one of which can be substituted with xylose. researchgate.net

Biosynthesis and Experimental Production of Escin

The biosynthesis of β-escin in plants is a complex process involving multiple enzymatic steps that transform a simple precursor into the intricate saponin structure. Research into this pathway has identified key enzymes and gene clusters responsible for the various modifications of the triterpenoid backbone.

Elucidation of Escin Biosynthetic Pathways

The biosynthetic pathway of escin involves the cyclization of a linear precursor, followed by a series of oxidative modifications, glycosylations, and acylations. nih.govuea.ac.ukresearchgate.net Understanding this pathway is crucial for potential bioengineering efforts to increase escin production or modify its structure. uea.ac.uk

Identification of Precursor Compounds (e.g., Oleanane (B1240867) Backbone, β-Amyrin)

The foundational structure for β-escin biosynthesis is a pentacyclic triterpenoid skeleton. The primary precursor to the aglycone of β-escin is β-amyrin, which is an oleanane-type triterpene. nih.govuea.ac.uknih.gov β-amyrin is synthesized from the 30-carbon intermediate 2,3-oxidosqualene (B107256) through the action of oxidosqualene cyclases (OSCs). nih.govuea.ac.uknih.gov The oleanane backbone itself is a class of pentacyclic triterpenoids derived from 2,3-oxidosqualene. nih.gov

Functional Characterization of Key Enzymes and Gene Clusters

The transformation of β-amyrin into the complex structure of β-escin involves the sequential action of several classes of enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), glycotransferases, and acyltransferases. nih.govresearchgate.netresearchgate.net Studies have identified biosynthetic gene clusters (BGCs) in the horse chestnut genome that contain genes encoding these enzymes, suggesting a clustered organization of the escin biosynthetic pathway. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Oxidosqualene cyclases (OSCs) are enzymes that catalyze the cyclization of 2,3-oxidosqualene, a key step in the biosynthesis of triterpenoids and sterols. nih.govikiam.edu.ec In the context of escin biosynthesis, specific OSCs are responsible for producing the β-amyrin scaffold from 2,3-oxidosqualene. nih.govuea.ac.uknih.gov For instance, AcOCS6 has been identified in Aesculus chinensis as a β-amyrin synthase (BAS) involved in catalyzing the formation of β-amyrin. nih.govresearchgate.net Heterologous expression of AcOCS6 in Nicotiana benthamiana has been shown to result in the production of β-amyrin. nih.gov

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes that play crucial roles in the structural diversification of triterpenoids through oxidative modifications such as hydroxylation and oxidation. nih.govresearchgate.netresearchgate.netbohrium.comfrontiersin.org In the escin biosynthetic pathway, CYPs are involved in site-specific oxygenation of the β-amyrin skeleton. nih.gov Several CYP enzymes have been implicated in the formation of aescin, including AcCYP716A278 and AcCYP716A275, which are distributed within the identified biosynthetic gene clusters in Aesculus chinensis. nih.govresearchgate.netresearchgate.net Other studies have identified CYPs such as AhCYP1, AhCYP2, and AhCYP3 in Aesculus hippocastanum that are involved in the oxidation of the β-amyrin aglycone, leading to intermediates like 21β,22α,24,28-OH beta-amyrin (B1666858). uea.ac.ukuea.ac.uk CYP716A subfamily members are known to catalyze oxidation reactions at C-28 on β-amyrin in various plant species. nih.gov

Glycotransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules (such as UDP-sugars) to acceptor molecules, forming glycosidic bonds. frontiersin.orgnih.gov This glycosylation is a critical step in the biosynthesis of saponins like β-escin, contributing to their solubility and biological activity. nih.govresearchgate.net Cellulose (B213188) synthase-like (CSL) proteins and UDP-dependent sugar transferases (UGTs) are examples of glycotransferases involved in escin biosynthesis. nih.govresearchgate.netresearchgate.net In Aesculus species, AcCSL1 and AhCSL1 have been identified as enzymes capable of adding D-glucuronic acid to intermediates in the pathway. nih.govuea.ac.ukresearchgate.netuea.ac.uk AhUGT1 is a UDP-dependent sugar transferase capable of adding D-galactose. uea.ac.ukuea.ac.uk These enzymes contribute to the glycosylation pattern observed in β-escin.

Acyltransferases are enzymes that catalyze the transfer of acyl groups from an activated donor (such as acyl-CoA) to an acceptor molecule. d-nb.info In the context of triterpenoid saponin biosynthesis, acyltransferases, particularly those belonging to the BAHD family, are responsible for the esterification of hydroxyl groups on the triterpenoid backbone. nih.govresearchgate.netresearchgate.netnih.gov This acylation contributes to the structural diversity of aescins. researchgate.net Specific BAHD acyltransferases, such as AcBAHD3 and AcBAHD6 in Aesculus chinensis, have been shown to be involved in catalyzing the formation of aescins and can acetylate the hydroxyl group of aescin precursors, yielding products like 22-O-acetylprotoaescigenin. nih.govresearchgate.netresearchgate.netnih.gov These enzymes can also utilize acetyl-CoA as a donor. nih.gov

Here is a summary of some key enzymes and their roles in β-escin biosynthesis:

| Enzyme Class | Example Enzyme (Species) | Proposed Role in Escin Biosynthesis |

| Oxidosqualene Cyclase | AcOCS6 (A. chinensis) | Catalyzes the formation of β-amyrin from 2,3-oxidosqualene. nih.govresearchgate.net |

| Cytochrome P450 | AcCYP716A278 (A. chinensis) | Involved in oxidative modifications of the triterpenoid backbone. nih.govresearchgate.netresearchgate.net |

| Cytochrome P450 | AcCYP716A275 (A. chinensis) | Involved in oxidative modifications of the triterpenoid backbone. nih.govresearchgate.netresearchgate.net |

| Cytochrome P450 | AhCYP1 (A. hippocastanum) | Involved in oxidation of the β-amyrin aglycone. uea.ac.ukuea.ac.uk |

| Cytochrome P450 | AhCYP2 (A. hippocastanum) | Involved in oxidation of the β-amyrin aglycone. uea.ac.ukuea.ac.uk |

| Cytochrome P450 | AhCYP3 (A. hippocastanum) | Involved in oxidation of the β-amyrin aglycone. uea.ac.ukuea.ac.uk |

| Glycotransferase (CSL) | AcCSL1 (A. chinensis) | Adds D-glucuronic acid to pathway intermediates. nih.govresearchgate.net |

| Glycotransferase (CSL) | AhCSL1 (A. hippocastanum) | Adds D-glucuronic acid to pathway intermediates. uea.ac.ukuea.ac.uk |

| Glycotransferase (UGT) | AhUGT1 (A. hippocastanum) | Adds D-galactose to pathway intermediates. uea.ac.ukuea.ac.uk |

| Acyltransferase (BAHD) | AcBAHD3 (A. chinensis) | Involved in acylation of aescin precursors. nih.govresearchgate.netresearchgate.netnih.gov |

| Acyltransferase (BAHD) | AcBAHD6 (A. chinensis) | Involved in acylation of aescin precursors, yielding 22-O-acetylprotoaescigenin. nih.govnih.gov |

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVHPCVMSNXNP-FDGZCRRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=C(C)C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6805-41-0, 26339-90-2 | |

| Record name | Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-d-Glucopyranosiduronic acid, [3β,16α,21β(Z),22α]-22-(acetyloxy)-16,24,28-trihydroxy-21-[(2-methyl-1-oxo-2-butenyl)oxy]olean-12-en-3-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-glucopyranosyl-(1→4)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Experimental Production of Escin

Elucidation of Escin (B49666) Biosynthetic Pathways

Glycotransferases (e.g., CSL, UGTs)

Analysis of Biosynthetic Intermediates

The biosynthesis of escin involves a series of enzymatic steps starting from a triterpene scaffold. A key intermediate in the biosynthesis of aescin is beta-amyrin (B1666858). uea.ac.uk The biosynthesis of beta-amyrin is considered the first committed step in the aescin biosynthetic pathway, catalyzed by an oxidosqualene cyclase (OSC). uea.ac.uk

Research into the biosynthetic pathway has involved identifying and characterizing enzymes involved in the formation and oxidation of the aescin beta-amyrin aglycone. Studies using transcriptomic resources have identified enzymes such as AhOSC1, AhCYP1, AhCYP2, and AhCYP3 from A. hippocastanum. uea.ac.uk The activities of identified cytochrome P450s (CYPs) have been validated, leading to the isolation of novel aescin intermediates, including those up to 21β,22α,24,28-OH beta-amyrin. uea.ac.uk

Further steps in the pathway involve glycosylation and acylation. Enzymes like a cellulose (B213188) synthase-like enzyme (AhCSL1) and a UDP-dependent sugar transferase (AhUGT1) capable of adding D-glucuronic acid and D-galactose, respectively, have been identified. uea.ac.uk Partial characterization of other UGTs and BAHD enzymes has also been conducted, leading to the detection of intermediates only a few transformations away from the final escin structure. uea.ac.uk Protoescigenin, the main aglycone of escin saponins (B1172615), is a principal intermediate in semi-synthesis strategies designed for obtaining escin components. mdpi.com

Methodologies for Extraction and Isolation in Research Settings

The extraction and isolation of β-escin from Aesculus hippocastanum seeds are crucial steps for research and potential applications. Various methodologies have been developed and optimized to maximize the yield and purity of β-escin. These methods often involve solvent-based extraction, sometimes enhanced by techniques like sonication or utilizing specific apparatus like the Soxhlet extractor.

Optimization of Solvent-Based Extraction

Solvent extraction is a fundamental method for isolating β-escin from plant material. The choice of solvent significantly impacts the extraction efficiency. Studies have investigated different solvents and their concentrations to optimize the yield of escin. Methanol (B129727) has been found to be an effective solvent for the extraction of β-escin. researchgate.net Research on Aesculus chinensis Bunge seeds, which also contain escins, showed that methanol extracts yielded the highest quantity of escin Ia and Ib. researchgate.net This finding is consistent with studies on Aesculus hippocastanum, confirming methanol as a suitable extracting solvent for β-escin. researchgate.net

Optimized solvent-based extraction procedures often involve specific solvent concentrations, temperatures, and extraction times. For instance, accelerated solvent extraction (ASE) of saponins from A. chinensis seeds was optimized using 70% methanol as the solvent at 120°C with a static extraction time of 7 minutes per cycle, achieving nearly 100% recovery for major saponins in two cycles. researchgate.net Another study on ultrasonic extraction of saponins from Aesculus hippocastanum seeds utilized 70% methanol as the solvent at 80°C for 4 hours. nih.gov

The solubility of β-escin in aqueous solutions is limited, but it increases significantly with increasing pH due to the deprotonation of the carboxylic group in its glycone. mdpi.com β-escin is also soluble in alcohols like ethanol (B145695) and methanol, which are commonly used in extraction procedures. mdpi.com

Application of Ultrasonic Extraction Techniques

Ultrasonic extraction (UAE) is an advanced technique used to enhance the recovery of bioactive compounds from plant sources by employing ultrasound waves. mdpi.com UAE can potentially reduce extraction time and solvent consumption while improving extraction efficiency compared to conventional methods. mdpi.com

Studies have applied ultrasonic extraction for the recovery of saponins, including escin, from plant materials. For the extraction of escins from Aesculus hippocastanum seeds, ultrasonic extraction has been employed. nih.gov Optimized ultrasonic extraction conditions have been reported, such as using 70% methanol as the solvent, an extraction temperature of 80°C, and an extraction time of 4 hours. nih.gov This method involved mixing the powdered sample with the solvent and placing it in an ultrasonic bath. nih.gov The extraction was typically repeated multiple times to enhance the yield, and the combined extracts were processed further, including centrifugation and evaporation. nih.gov

While UAE can be efficient in terms of time, some studies comparing different extraction methods for β-escin have indicated that ultrasonic extraction might yield lower amounts compared to other techniques like Soxhlet extraction. worldscientific.com

Utilization of Soxhlet Extraction for Research-Scale Yields

Soxhlet extraction is a continuous solid-liquid extraction technique commonly used in research settings for its ability to achieve high extraction yields. This method involves the repeated washing of the sample with a condensed solvent, ensuring thorough extraction of the target compounds.

Soxhlet extraction has been utilized for the extraction of β-escin from Aesculus hippocastanum seeds. worldscientific.com When comparing different extraction methods for β-escin, Soxhlet extraction has been shown to provide the highest yield among solvent extraction, ultrasonic extraction, and Soxhlet extraction in some studies. worldscientific.com For example, a study by Cao et al. (2018) found that Soxhlet extraction resulted in the highest yield of β-escin. worldscientific.com

While effective for obtaining high yields, Soxhlet extraction typically requires longer extraction times compared to techniques like ultrasonic extraction. The choice between Soxhlet and other methods like UAE often depends on the desired balance between extraction time, solvent consumption, and yield for a specific research objective.

Here is a summary of extraction methods and some reported conditions/outcomes:

| Extraction Method | Solvent | Temperature (°C) | Time | Notes | Source |

| Accelerated Solvent Ext. | 70% Methanol | 120 | 7 min/cycle | Nearly 100% recovery in 2 cycles | researchgate.net |

| Ultrasonic Extraction | 70% Methanol | 80 | 4 hours | Optimized conditions | nih.gov |

| Soxhlet Extraction | (Various) | (Boiling point) | (Extended) | Highest yield compared to UAE and SE | worldscientific.com |

| Solvent Extraction (Reflux) | 70% Aqueous Ethanol | 100-120 | 8 hours (4 cycles) | ~2.5% yield after purification | researchgate.net |

| Solvent Extraction (Reflux) | Methanol | (Moderate) | (Various) | Used in various studies | researchgate.net |

| Water Extraction | Water | 20-40 | (Various) | Proposed for higher beta-aescin content from fresh seeds | mdpi.comscribd.com |

Analytical Methodologies for α Escin Research

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating α-escin from natural extracts and quantifying its presence in various samples. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of escin (B49666), including α-escin and its isomers. wikipedia.orguni-freiburg.denih.goveasychem.orguni-freiburg.de It is commonly coupled with a UV detector, with various wavelengths reported for analysis, such as 190 nm, 210 nm, 220 nm, and 340 nm (for related compounds like esculin (B1671248) and fraxin). wikipedia.orgnih.goveasychem.org Specifically, 220 nm is frequently used for detecting total triterpene glycosides in pharmaceutical formulations containing escin. wikipedia.org

Reversed-phase HPLC is a prevalent approach in escin analysis. wikipedia.orgeasychem.orguni-freiburg.de Typical stationary phases include C18 columns. wikipedia.org Mobile phases often consist of mixtures of organic solvents and aqueous solutions, such as acetonitrile (B52724) and 0.1% phosphoric acid solution (40:60) or varying ratios of water and acetonitrile. wikipedia.orgeasychem.org

HPLC methods have been successfully developed and validated for the quantitative determination of α-escin in bulk drug substances and different pharmaceutical dosage forms, including tablets and gels. The technique is also crucial for quality control of horse chestnut extracts and derived products. wikipedia.org HPLC can effectively separate the four major saponins (B1172615) found in escin: escin Ia, escin Ib, isoescin Ia (α-escin), and isoescin Ib (α-escin). nih.goveasychem.org

Research findings highlight the reliability of HPLC methods for determining escin content. For instance, a developed HPLC method was found to be simple, sensitive, and reliable for analyzing escin content in seeds, revealing a notable decrease in content during two years of storage. Another study utilizing HPLC for the determination of total triterpene glycosides in tablets demonstrated good linearity with relative standard deviations (RSD) less than 1% and mean recovery around 100.66%. wikipedia.org HPLC coupled with Diode Array Detection (HPLC-DAD) and Evaporative Light Scattering Detection (ELSD) are also applied for saponin (B1150181) analysis. uni-freiburg.denih.gov

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and faster analysis times compared to conventional HPLC. While specific applications directly focused on α-escin in the search results are limited, UPLC coupled with UV detection has been reported for the analysis of other compounds, such as coumarins and flavonoids, found in Aesculus hippocastanum. The application of UPLC to related compounds from the same plant source suggests its potential for high-resolution separation and analysis of α-escin and its various isomers, particularly when complex mixtures are involved. UPLC has also been mentioned in the context of determining the purity of protoescigenin, an aglycone derived from escin, indicating its use in related analytical processes. The speed advantage of UPLC is evident in a reported method for flavonoid profiling that achieved good separation in just 4.5 minutes.

Spectrometric Characterization and Structural Elucidation Methods

Spectrometric techniques are essential for confirming the identity of α-escin, elucidating its chemical structure, and characterizing its molecular features.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) plays a crucial role in the characterization of escin extracts, enabling the identification of various congeners and isomers present. Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of LC with the detection capabilities of MS for analyzing escin and its isomers. wikipedia.orgnih.govuni-freiburg.de

Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the detailed analysis of α-escin. It is employed for the simultaneous quantification of escin isomers, including the α-escin isomers isoescin Ia and isoescin Ib, in biological matrices such as human plasma. LC-MS/MS analysis allows for the confirmation of detected ions as saponin ions, the identification of isomers within a sample, the elucidation of glycan sequences and the nature of ester groups on the aglycone, and the quantification of saponin content in extracts. LC-ESI/MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is also used for the identification of compounds in complex plant extracts.

MS data for α-escin (specifically isoescin Ib) is available, providing details on LC-MS and MS2 fragmentation patterns, including precursor ions and characteristic fragment peaks. This fragmentation information is vital for confirming the structure of α-escin. Techniques like MALDI-HRMS (Matrix-Assisted Laser Desorption/Ionization-High-Resolution Mass Spectrometry) are utilized to confirm the elemental compositions of escin isomers. LC-MS and LC-MS/MS experiments can differentiate between the various escin isomers, such as escin Ia, escin Ib, isoescin Ia, and isoescin Ib, based on their distinct retention times and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR data can reveal specific structural features of the saponin aglycone, such as the presence and position of methyl proton signals and olefinic protons. It is also instrumental in establishing the relative configurations of carbon atoms within the molecule. Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to investigate spatial relationships between atoms, which can provide insights into the binding modes of α-escin, for example, its interactions with cyclodextrins. Predicted 1H and 13C NMR spectra are available for some escin components, such as Escin IIb. In NMR analysis, chemical shifts are typically referenced to the signal of tetramethylsilane (B1202638) (TMS).

Other Quantitative and Qualitative Analytical Approaches in Research

Beyond advanced chromatography and spectrometry, several other analytical methods are employed in the research of α-escin. Spectrophotometry, particularly UV-Vis spectrophotometry, is used for the determination of escin content. wikipedia.orguni-freiburg.denih.gov This often involves colorimetric reactions where oxidized triterpenoid (B12794562) saponins react with reagents like vanillin (B372448) and sulfuric acid, producing colored compounds that can be measured at specific wavelengths, such as 560 nm or 760 nm. uni-freiburg.de While useful for determining total saponin content, these spectrophotometric methods may not always be specific enough to quantify individual escins like α-escin within a mixture. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for the analysis and quality control of escin and related Aesculus preparations. wikipedia.orguni-freiburg.denih.goveasychem.org TLC can qualitatively confirm the presence of escins by comparing their retention factor (Rf) values to those of standards. easychem.org TLC coupled with densitometry can be used for quantitative analysis, sometimes requiring the use of dipping reagents to visualize compounds with weak chromophores for UV-densitometric measurements.

Other techniques mentioned in the context of escin analysis include Capillary Electrophoresis (CE) wikipedia.orguni-freiburg.de and potentiometric titration, which is outlined in the Korean Pharmacopoeia for quantifying aescin content wikipedia.org. Multivariate calibration methods, such as Partial Least Squares (PLS) regression, have also been explored for the determination of escin or its isomers. Furthermore, Accelerated Solvent Extraction (ASE) is sometimes used as a sample preparation technique in conjunction with chromatographic and spectrometric methods for analyzing saponins in Aesculus species. nih.gov

Pharmacological and Biological Activities: Preclinical and Mechanistic Investigations

Anti-Inflammatory and Anti-Edematous Mechanisms

The anti-inflammatory and anti-edematous effects of β-escin are attributed to a variety of molecular mechanisms, including the modulation of inflammatory mediators, inhibition of enzyme activity, regulation of vascular permeability, and interactions with key signaling pathways. mdpi.comresearchgate.netmdpi.com

Inhibition of Phospholipase A2 (PLA2) Activity

β-escin has been demonstrated to inhibit the activity of phospholipase A2 (PLA2). mdpi.comnih.govmdpi.comnih.gov PLA2 is an enzyme that plays a crucial role in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is then metabolized into various pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov By inhibiting PLA2, β-escin can reduce the downstream production of these inflammatory signaling molecules. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that escin (B49666) can reduce hypoxia-induced increases in PLA2 activity. nih.govnih.gov

Regulation of Vascular Permeability in Inflamed Tissues

A key mechanism underlying the anti-edematous effects of β-escin is its ability to regulate vascular permeability, particularly in inflamed tissues. researchgate.netresearchgate.netnih.govgavinpublishers.commdpi.com Increased vascular permeability is a hallmark of inflammation, leading to the leakage of fluid and plasma proteins into the interstitial space and the formation of edema. β-escin has been shown to attenuate increased capillary permeability induced by various inflammatory stimuli. researchgate.netcjnmcpu.comnih.govspandidos-publications.com This effect may be related to its protective action on endothelial cells and its influence on the integrity of the endothelial barrier. researchgate.netnih.govnih.govnih.govnih.gov Studies suggest that β-escin can prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1), a protein critical for maintaining endothelial junction integrity. researchgate.netnih.govnih.gov

Interactions with Glucocorticoid Receptor (GR) Pathway

Research indicates that β-escin may interact with the glucocorticoid receptor (GR) pathway, contributing to its anti-inflammatory effects. mdpi.comtandfonline.comcjnmcpu.comnih.govresearchgate.netnaturalproducts.net Some studies suggest that β-escin can increase the expression or transcription of the GR. mdpi.comtandfonline.comcjnmcpu.comnih.govresearchgate.netresearchgate.net Upon binding to its ligand, the activated GR can translocate to the nucleus and modulate gene expression, including the transrepression of pro-inflammatory genes. tandfonline.comnih.gov This interaction with the GR pathway may contribute to the down-regulation of inflammatory mediators observed with β-escin. tandfonline.comcjnmcpu.comnih.govresearchgate.net

Nuclear Factor-κB (NF-κB) Pathway Modulation

Modulation of the Nuclear Factor-kappa B (NF-κB) pathway is another significant mechanism by which β-escin exerts its anti-inflammatory effects. mdpi.comresearchgate.netplos.orggavinpublishers.commdpi.comcjnmcpu.comnih.govresearchgate.netnih.govnih.govspandidos-publications.comconsensus.appnih.govcsic.esoncotarget.comresearchgate.netresearchgate.netscirp.org NF-κB is a key transcription factor involved in the regulation of numerous genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and other mediators. nih.govnih.govconsensus.appconsensus.app Studies have shown that β-escin can inhibit the activation and nuclear translocation of NF-κB. plos.orgcjnmcpu.comnih.govnih.govspandidos-publications.com This inhibition leads to a reduction in the transcription of NF-κB-dependent inflammatory genes, thereby suppressing the inflammatory response. plos.orgtandfonline.comnih.govnih.gov

Venotonic Effects and Vascular Endothelium Research

β-escin is also known for its venotonic properties, which involve effects on the vascular endothelium. mdpi.comresearchgate.netplos.orgresearchgate.netnih.govgavinpublishers.comnih.govimpactfactor.org These effects contribute to improved venous tone and reduced venous pooling, which are beneficial in conditions like chronic venous insufficiency. researchgate.netnih.govnih.gov Research indicates that β-escin can increase venous contractility. impactfactor.org This venotonic effect may be partially mediated by a prostaglandin (B15479496) F2α-dependent mechanism in some models. mdpi.comnih.gov Furthermore, studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that β-escin can protect the endothelium from hypoxic damage, which is relevant to the pathology of venous disorders. mdpi.comresearchgate.netnih.govgavinpublishers.commdpi.comnih.gov This protection includes preserving ATP levels and reducing neutrophil adhesion to endothelial cells. mdpi.comnih.govmdpi.comnih.gov β-escin's influence on endothelial cell function and vascular permeability is closely linked to its venotonic actions. researchgate.netnih.govnih.govnih.gov

Effects on Venous Tone in Isolated Vessels

Studies utilizing isolated human saphenous veins have provided evidence for the venotonic effects of β-escin. These in vitro experiments, often using normal venous segments obtained during surgical procedures, demonstrate that β-escin can induce an increase in venous tone. nih.govresearchgate.net For instance, stimulation of human saphenous vein segments pretreated with norepinephrine (B1679862) consistently induced an increase in venous tone when exposed to escin. researchgate.netdovepress.com This effect was reported to be maintained for a period after the removal of escin. researchgate.net Research suggests that this increase in venous tone may be dependent on prostaglandin F2α, as the effect was abolished by incubation with non-steroidal anti-inflammatory drugs like indomethacin. nih.gov Furthermore, studies in canine models have shown that β-escin can increase the contractile tension of isolated saphenous veins in a dose-dependent manner when stimulated with norepinephrine. researchgate.net Intravenous administration of β-escin in dogs also reinforced femoral venous tension and accelerated the rise of venous pressure. researchgate.net

Protection Against Hypoxia-Induced Endothelial Damage

β-escin has demonstrated protective effects on endothelial cells subjected to hypoxic conditions. In an in vitro model using human umbilical vein endothelial cells (HUVECs), hypoxia led to a significant reduction in ATP levels and an increase in the activity of phospholipase A2 (PLA2). nih.gov Escin, at concentrations ranging from 100 to 750 ng/mL, partially mitigated the loss of ATP and inhibited the hypoxia-induced increase in PLA2 activity. nih.gov This suggests that β-escin helps conserve cellular energy and reduces the release of inflammatory mediator precursors under oxygen deprivation. The protective effect of escin against hypoxia-induced endothelial damage is considered a potential explanation for its beneficial effects in conditions like chronic venous insufficiency. researchgate.netnih.govimpactfactor.org

Influence on Endothelial Cell Permeability and Monolayer Integrity

Maintaining the integrity of the endothelial cell monolayer is crucial for vascular homeostasis. nih.gov Studies have shown that β-escin can protect the endothelial layer against increased permeability induced by inflammatory mediators such as TNF-α. nih.govmdpi.com This protective effect on endothelial monolayer permeability has been observed at concentrations as low as 1 μM of β-escin. nih.gov The ability of β-escin to alleviate endothelial monolayer permeability contributes to its anti-edematous properties. nih.govmdpi.com

Modulation of Endothelial Cell Cytoskeleton and Adhesion Molecules (e.g., PECAM-1, VCAM-1, ICAM-1)

β-escin influences the endothelial cell cytoskeleton and the expression of adhesion molecules, which are critical for regulating vascular permeability and leukocyte migration. Research indicates that β-escin can disrupt the actin cytoskeleton integrity in endothelial cells. nih.govmdpi.comresearchgate.net This effect is believed to be linked to β-escin-induced disturbances in cholesterol homeostasis. nih.govmdpi.comresearchgate.net

Furthermore, β-escin has been shown to prevent hypoxia-induced disruption of the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1). nih.govresearchgate.netmdpi.com This preservation of PECAM-1 distribution may contribute to β-escin's protective effect on vascular permeability. nih.govresearchgate.net

While some studies on adhesion molecules in the context of inflammatory conditions or ischemia have focused on other agents or conditions nih.govarvojournals.orgnih.govrevespcardiol.orgrevespcardiol.org, research on β-escin specifically highlights its role in preventing the detrimental changes to PECAM-1 under hypoxic conditions. nih.govresearchgate.netmdpi.com The modulation of the endothelial cytoskeleton and adhesion molecules by β-escin underscores its impact on endothelial cell function and vascular integrity. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Role in Cellular Cholesterol Homeostasis within Endothelial Cells

Recent studies have shed light on the influence of β-escin on cholesterol homeostasis within endothelial cells, suggesting it as a potential mechanism for its vascular effects. Research indicates that β-escin can potently induce cholesterol synthesis in endothelial cells. nih.govmdpi.comresearchgate.net This induction of cholesterol synthesis is rapidly followed by a marked decrease in the integrity of the actin cytoskeleton. nih.govmdpi.comresearchgate.net The disturbances in cholesterol homeostasis induced by β-escin are considered a potential trigger for a cascade of cellular responses, including cytoskeletal rearrangements, which in turn can lead to decreased NFκB activation and reduced expression of TNF-α-induced effector proteins. nih.govmdpi.comresearchgate.net This suggests a complex interplay between cholesterol metabolism, cytoskeletal organization, and inflammatory signaling in mediating the effects of β-escin on endothelial cells. nih.govmdpi.comresearchgate.net

Anti-Cancer and Anti-Proliferative Research

Beyond its established vascular effects, β-escin has shown promise in anti-cancer research, primarily through its ability to induce apoptosis in various cancer cell lines. mdpi.commdpi.comoncotarget.comsemanticscholar.org

Induction of Apoptosis in Various Cancer Cell Lines

Numerous in vitro studies have demonstrated the ability of β-escin to induce apoptosis across a range of cancer cell types. This includes, but is not limited to, glioma, lung adenocarcinoma, pancreatic carcinoma, colorectal cancer, renal cancer, osteosarcoma, hepatocellular carcinoma, bladder cancer, and acute leukemia T cells. mdpi.commdpi.comoncotarget.comsemanticscholar.orgaacrjournals.org

The induction of apoptosis by β-escin is often dose-dependent. semanticscholar.orgaacrjournals.org Mechanistically, β-escin has been reported to induce apoptosis through various pathways. Flow cytometry analysis has revealed an increase in the sub-G1 DNA content, a marker of apoptotic cell death, following β-escin treatment in cancer cells. semanticscholar.orgaacrjournals.org Apoptosis has also been confirmed through annexin (B1180172) V staining and DNA fragmentation assays. semanticscholar.org

Studies suggest that β-escin-induced apoptosis can involve the intrinsic cell death pathway. oncotarget.com It has been associated with increased generation of reactive oxygen species (ROS), activation of caspase-3, and decreased mitochondrial membrane potential. semanticscholar.org Furthermore, β-escin has been found to downregulate the NF-κB signaling pathway in some cancer cell types, which can contribute to the induction of apoptosis or sensitization of cancer cells to chemotherapy. mdpi.comsemanticscholar.org β-escin's effects on pro-apoptotic proteins and cell cycle-related genes, such as inducing p21WAF1/CIP1, have also been implicated in its anti-proliferative and apoptotic effects. aacrjournals.orgworldscientific.com

While β-escin induces apoptosis in various cancer cell lines, some studies note that its effectiveness can vary depending on the specific cell line and the concentration used. mdpi.comoncotarget.comaacrjournals.org For instance, one study observed significant cytotoxicity in patient-derived glioblastoma-initiating cells but no substantial effect on other more differentiated human tumor cell lines tested, suggesting a potential selectivity towards cancer stem-like cells. oncotarget.com

The following table summarizes some findings on β-escin induced apoptosis in different cancer cell lines:

| Cancer Cell Line | Observed Effect | Reference |

| HT-29 (Colon Cancer) | Dose-dependent induction of apoptosis, increased sub-G1 DNA content, G1-S arrest | aacrjournals.org |

| Glioblastoma-initiating cells | Induction of caspase-dependent cell death, loss of stemness properties | oncotarget.com |

| K562 (Chronic Myeloid Leukemia) | Potent inducer of apoptosis | semanticscholar.org |

| Hepatocellular Carcinoma | Significant antitumor effects in vitro and in vivo | semanticscholar.org |

| Pancreatic Carcinoma | Induction of apoptosis, inhibition of NFκB | mdpi.comsemanticscholar.org |

| Lung Adenocarcinoma | Induction of apoptosis | mdpi.comoncotarget.com |

This table is based on the provided search results and illustrates the range of cancer cell lines in which β-escin has shown pro-apoptotic activity.

Inhibition of Cell Proliferation in Neoplastic Models

Studies have demonstrated that β-escin effectively inhibits the proliferation of various cancer cell lines. biocrick.comresearchgate.netmdpi.comoncotarget.comnih.gov This anti-proliferative effect has been observed in a range of cancer types, including glioma, lung adenocarcinoma, pancreatic cancer, ovarian cancer, cholangiocarcinoma, gastric adenocarcinoma, renal cancer, colorectal cancer, osteosarcoma, and leukemia. biocrick.comresearchgate.netnih.govmdpi.comoncotarget.comnih.govmdpi.comencyclopedia.pub The specific mechanisms underlying this inhibition appear to be cell-type dependent, involving pathways such as the induction of apoptosis through the mitochondrial caspase-dependent pathway, inhibition of NF-κB signaling, and modulation of the PI3K/Akt pathway. oncotarget.comnih.govnih.gov

For instance, β-escin has been shown to induce dose- and time-dependent proliferation inhibition in human osteosarcoma cell lines, including MG-63, OS732, U-2OS, HOS, and SAOS-2. nih.gov The IC50 values of β-escin in these cell lines ranged from 14.2 μM to 69.8 μM. nih.gov

Table 1: In vitro Anti-Proliferative Effects of β-Escin on Osteosarcoma Cells

| Cell Line | IC50 (μM) Range |

| MG-63 | 14.2 - 69.8 |

| OS732 | 14.2 - 69.8 |

| U-2OS | 14.2 - 69.8 |

| HOS | 14.2 - 69.8 |

| SAOS-2 | 14.2 - 69.8 |

Data compiled from research indicating dose- and time-dependent inhibition of proliferation. nih.gov

β-escin has also been reported to selectively target glioblastoma-initiating cells (GICs), showing significant cytotoxicity in patient-derived GICs while having no substantial effect on other human cancer or control cell lines tested. oncotarget.com This suggests a potential for β-escin to target the aggressive, treatment-resistant subpopulation of cells within glioblastoma multiforme. oncotarget.com

Mechanisms of Anti-Metastasis and Anti-Invasion

β-escin exhibits anti-metastatic and anti-invasive properties through multiple mechanisms. researchgate.netencyclopedia.pub These effects are crucial in preventing the spread of cancer cells to distant sites.

Disruption of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a critical process in cancer progression, enabling cancer cells to acquire migratory and invasive capabilities. nih.govgoogle.com β-escin has been shown to suppress the metastatic potential of cancer cells by inhibiting EMT. mdpi.comencyclopedia.pub This disruption involves the regulation of key markers associated with EMT. oncotarget.com For example, escin Ia, a component of the saponin (B1150181) fraction from Aesculus chinensis, was found to inhibit the EMT process in triple-negative breast cancer cells by down-regulating the expression of LOXL2 and promoting the expression of E-cadherin. oncotarget.com Studies have also indicated that β-escin can lower the levels of EMT-associated proteins such as Zeb-1, Slug, and Snail. preprints.org

Modulation of Tumor Microenvironment

The tumor microenvironment (TME) plays a significant role in cancer progression and metastasis. mdpi.comnih.gov β-escin has been shown to target both cancer cells and stromal cells within the TME to inhibit metastasis. mdpi.comnih.gov In ovarian cancer, β-escin inhibited metastasis by targeting cancer and stromal cells and suppressing the production of extracellular matrix (ECM) in omental tumors. mdpi.comnih.govnih.gov It also blocked the production of HIF1α-targeted proteins, lactate (B86563) dehydrogenase A, and hexokinase 2 in these tumors. mdpi.comnih.gov Furthermore, β-escin has been reported to regulate the TME by inhibiting hypoxia-inducible factor 1-alpha (HIF1α) targeted protein expression and downregulating inducible nitric oxide synthase (iNOS), RhoA, and Rock proteins. encyclopedia.pubresearchgate.net

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. jst.go.jp β-escin has been shown to regulate the expression and activity of MMPs. researchgate.netencyclopedia.pubnih.govresearchgate.netmdpi.com Reports indicate that escin can inhibit the expression of MMP-9 and ICAM-1 induced by TNF in certain cell lines. nih.gov Escin's regulation of the tumor microenvironment is evidenced by the downregulation of several MMPs. encyclopedia.pubresearchgate.net Studies in rats have shown that escin can inhibit matrix metalloproteinase-3 (MMP-3) and MMP-9. mdpi.com

Anti-Angiogenetic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.comresearchgate.netresearchgate.net β-escin has demonstrated potent anti-angiogenetic effects. biocrick.comresearchgate.netmdpi.comencyclopedia.pubresearchgate.net It inhibits various steps involved in the angiogenic process, both in vitro and in vivo. mdpi.comresearchgate.net

Studies using human umbilical vein endothelial cells (HUVECs), a common in vitro model for angiogenesis research, have shown that β-escin inhibits HUVEC proliferation, migration, and tube formation. biocrick.commdpi.comencyclopedia.pubresearchgate.net The inhibition of these critical steps suggests that β-escin can effectively impede the development of new blood vessels required by tumors. mdpi.comresearchgate.net

Table 2: In vitro Anti-Angiogenetic Effects of β-Escin on HUVECs

| Angiogenic Process | Effect of β-Escin |

| Proliferation | Inhibited biocrick.commdpi.comencyclopedia.pubresearchgate.net |

| Migration | Inhibited biocrick.commdpi.comencyclopedia.pubresearchgate.net |

| Tube Formation | Inhibited biocrick.commdpi.comresearchgate.net |

Data compiled from research on the effects of β-escin on HUVECs. biocrick.commdpi.comencyclopedia.pubresearchgate.net

The mechanisms underlying β-escin's anti-angiogenic effects may involve the suppression of Akt activation in response to basic fibroblast growth factor (bFGF). biocrick.commdpi.comresearchgate.net Additionally, the inhibition of EFNB2 and FGF-1 gene expressions in endothelial cells may contribute to its anti-angiogenic properties. biocrick.commdpi.comresearchgate.net

Inhibition of Vascular Endothelial Growth Factor (VEGF) Secretion

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the formation of new blood vessels. nih.govnih.govresearchgate.net β-escin has been shown to inhibit the secretion of VEGF. encyclopedia.pubnih.govmdpi.comnih.gov In pancreatic cancer cell lines, escin suppressed the secretion of VEGF and IL-8 by blocking NF-κB activity. nih.gov Inhibition of VEGF secretion by escin has also been observed in HUVECs. encyclopedia.pubmdpi.com This reduction in VEGF levels is a significant mechanism by which β-escin exerts its anti-angiogenic effects, thereby limiting the blood supply necessary for tumor growth and metastasis. nih.govnih.gov

Modulation of Endothelial Cell Migration and Tube Formation

Studies have indicated that β-escin possesses anti-angiogenic properties, which are of significant interest in the context of cancer treatment. mdpi.comencyclopedia.pub Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. β-escin has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs), a key component of blood vessels. mdpi.comencyclopedia.pub While the precise mechanisms are still being fully elucidated, research suggests that β-escin impacts HUVECs through modulation of signaling pathways such as Akt, p38/MAPK, and ERK. mdpi.comencyclopedia.pub Additionally, its anti-angiogenic effects may involve disrupting extracellular matrix (ECM) modeling and adhesion. mdpi.com

Influence on Signaling Pathways (e.g., Akt, p38/MAPK, ERK)

β-escin exerts its biological effects, including anti-angiogenesis and anti-tumor activity, by influencing several crucial intracellular signaling pathways. The Akt (also known as PI3K/Akt) pathway is frequently implicated, with studies showing β-escin can suppress its activation, particularly in endothelial cells stimulated by basic fibroblast growth factor (bFGF). mdpi.comrsc.orgnih.govrsc.orgnih.gov This suggests the Akt pathway is a major target for β-escin's anti-angiogenic effects. mdpi.com

The p38/MAPK and ERK (extracellular signal-regulated kinase) pathways are also affected by β-escin. While some research indicates β-escin can slightly inhibit p38 activation and significantly downregulate phosphorylated ERK (p-ERK) expression in certain cancer cells, the extent of this modulation can vary depending on the cell type and context. mdpi.comnih.govjst.go.jp For instance, in HUVECs, β-escin did not significantly alter bFGF-induced ERK1/2 activation and only slightly inhibited p38 activation, while strongly suppressing Akt phosphorylation. mdpi.com Conversely, in melanoma cells, β-escin significantly downregulated p-ERK expression. jst.go.jp

β-escin's influence extends to other pathways like NF-κB, JAK/STAT, and GSK3β/β-catenin, which are involved in inflammation, cell proliferation, and survival. worldscientific.comworldscientific.comencyclopedia.pubrsc.orgnih.govnih.govnih.gov Inhibition of NF-κB is believed to be a key link between β-escin's anti-inflammatory and anti-cancer effects. mdpi.comencyclopedia.pubsemanticscholar.org β-escin has also been shown to downregulate the JAK/STAT pathway, specifically inhibiting the activation of STAT1 and STAT3. nih.govnih.gov

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. Preclinical studies suggest that β-escin may play a role in reversing MDR mechanisms in certain cancer cells. worldscientific.comnih.govncats.io One proposed mechanism involves the inhibition of the GSK3β/β-catenin pathway, which has been linked to the expression of P-glycoprotein (P-gp), a common protein involved in pumping drugs out of cancer cells. worldscientific.comnih.govncats.iooncotarget.com By downregulating P-gp expression through this pathway, β-escin could potentially enhance the sensitivity of cancer cells to conventional chemotherapeutic agents. nih.gov

Relevant Molecular Targets in Cancer Research (e.g., LOXL2, c-Myc, STAT3, GSK3β/β-catenin, p53, p21WAF1/CIP1, TIGAR, ROS, Caspase-3, Bcl-2)

β-escin interacts with a variety of molecular targets relevant to cancer development and progression. Its anti-cancer activities involve influencing oncogenes, tumor suppressor genes, and proteins involved in apoptosis, cell cycle regulation, and oxidative stress.

LOXL2: β-escin has been shown to suppress the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more mobile and invasive. This effect is mediated, in part, by downregulating the expression of Lysyl Oxidase-Like 2 (LOXL2). worldscientific.comencyclopedia.pubmdpi.comdntb.gov.ua

c-Myc: β-escin can reduce cancer progression in aggressive breast cancer cells by inhibiting glutamine metabolism through the downregulation of the c-Myc oncogene. mdpi.comencyclopedia.pubresearchgate.netsemanticscholar.orgjst.go.jp

STAT3: β-escin is identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. rsc.orgnih.govnih.govmdpi.com It inhibits both constitutive and inducible STAT3 activation by suppressing upstream kinases like JAK1 and JAK2. nih.gov This is significant because activated STAT3 is linked to proliferation, survival, invasion, and angiogenesis in various cancers. nih.govmdpi.com

GSK3β/β-catenin: As mentioned in the context of MDR, β-escin can inhibit the GSK3β/β-catenin pathway, contributing to the reversal of drug resistance and potentially influencing cancer cell proliferation and survival. worldscientific.comworldscientific.comnih.govncats.iooncotarget.com

p21WAF1/CIP1: β-escin has been reported to regulate cell cycle growth by inducing the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest. worldscientific.comworldscientific.comjst.go.jp

ROS: β-escin can induce the generation of reactive oxygen species (ROS) in cancer cells. mdpi.comsemanticscholar.orgspandidos-publications.comaacrjournals.orgresearchgate.net While ROS can promote cell death through DNA damage, cancer cells can also develop resistance mechanisms to high ROS levels. mdpi.comresearchgate.net β-escin-induced ROS generation is often linked to mitochondrial dysfunction and the induction of apoptosis. semanticscholar.orgspandidos-publications.com

Caspase-3 and Bcl-2: Apoptosis (programmed cell death) is a critical mechanism for eliminating cancer cells. β-escin has been shown to induce caspase-dependent apoptosis, involving the activation of caspases, particularly caspase-3. mdpi.comrsc.orgnih.govsemanticscholar.orgspandidos-publications.comaacrjournals.orgresearchgate.netpsu.edu It also regulates the expression of proteins in the Bcl-2 family, which are key regulators of the mitochondrial apoptotic pathway. β-escin often leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, promoting mitochondrial-mediated apoptosis. worldscientific.commdpi.comrsc.orgnih.govspandidos-publications.compsu.edu

Here is a table summarizing some of the molecular targets and their associated effects:

| Molecular Target | Effect of β-escin | Associated Outcome |

| LOXL2 | Downregulation | Inhibition of EMT, reduced metastasis in breast cancer |

| c-Myc | Downregulation | Inhibition of glutamine metabolism, reduced progression |

| STAT3 | Inhibition of activation | Reduced proliferation, survival, invasion, angiogenesis |

| GSK3β/β-catenin | Inhibition | Reversal of multidrug resistance, influences survival |

| p21WAF1/CIP1 | Induction of expression | Cell cycle regulation |

| ROS | Induction of generation | Promotion of apoptosis (can be context-dependent) |

| Caspase-3 | Activation | Induction of apoptosis |

| Bcl-2 (anti-apoptotic) | Downregulation | Promotion of apoptosis |

| Bax (pro-apoptotic) | Upregulation | Promotion of apoptosis |

Neurobiological and Neuroprotective Studies

Beyond its effects on cancer, β-escin has demonstrated promising neurobiological and neuroprotective properties in preclinical settings. mdpi.com

Attenuation of Neuropathic Pain Mechanisms

Neuropathic pain is a chronic pain state resulting from damage to the nervous system. Research suggests that β-escin can attenuate neuropathic pain mechanisms. mdpi.comencyclopedia.pub This effect is thought to be mediated, in part, by intervening in inflammatory processes, particularly through the suppression of the NF-κB pathway. mdpi.comencyclopedia.pub NF-κB is a key regulator of pro-inflammatory cytokines and other mediators involved in the development and maintenance of neuropathic pain. mdpi.comencyclopedia.pub β-escin has also been found to be a useful analgesic in bone cancer pain, potentially through the suppression of inflammation and microglial activation, possibly via the p38 MAPK/c-Fos signaling pathway. mdpi.com

Protection Against Ischemic Brain Injury

Ischemic brain injury, such as that occurring during a stroke, leads to neuronal damage and functional deficits. Preclinical studies have shown that β-escin can offer protection against ischemic brain injury. mdpi.comnih.gov It has been reported to attenuate cerebral ischemia-reperfusion injury in rats by reducing infarct volume, brain water content, and ameliorating neurological deficits. mdpi.com β-escin's protective effects may involve inhibiting inflammation and protecting hippocampal neurons. mdpi.com Furthermore, studies suggest that β-escin can attenuate ischemic brain injury by improving intestinal dysfunction and regulating the gut-brain axis, influencing pathways like GR/p38 MAPK/NF-κB in intestinal tissue and LPS/TLR4/NF-κB in ischemic brain tissue. nih.gov The protective effect may also be partially due to the inhibition of apoptotic death, with β-escin inhibiting caspase-3 activation and upregulating Bcl-2 expression after ischemia-reperfusion. psu.edu

Modulation of Oxidative Stress in Neural Models

Studies have indicated that β-escin can attenuate oxidative stress in neural models. For instance, oral treatment with escin in a chronic MPTP/probenecid mouse model of Parkinson's disease (PD) diminished oxidative stress encyclopedia.pub. In hyperoxaluria-induced nephropathy in rats, escin suppressed the formation of reactive oxygen species (ROS) in renal tissues phcog.com. It also improved the activity of the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) status in the kidney tissues of these rats phcog.com.

Effects on Mitochondrial Dysfunction and Apoptosis in Neurodegenerative Models (e.g., Parkinson's Disease)

β-escin has shown positive effects on mitochondrial dysfunction and apoptosis in neurodegenerative models, including Parkinson's disease encyclopedia.pub. In a chronic MPTP/p-induced PD mouse model, escin mitigated dopaminergic toxicity by attenuating mitochondrial dysfunction, oxidative stress, and apoptosis dovepress.comfrontiersin.org. Furthermore, escin has been demonstrated to be an autophagy inducer that degrades mutant huntingtin protein (mHtt) and inhibits mHtt-induced apoptosis in vitro and in vivo encyclopedia.pub. Escin's autophagy induction mechanisms in HT22 cells were attributed to the regulation of mTOR and ERK pathways encyclopedia.pub. β-escin can induce apoptosis via mitochondrial dysfunction, such as loss of membrane potential and the induction of oxidative stress researchgate.net. Studies have shown a significant decrease in mitochondrial membrane potential (MMP) in cancer cells treated with β-escin, suggesting a role for decreased MMP in escin-induced cell death semanticscholar.org.

Influence on Neuroinflammation and Glial Activation

β-escin has been reported to influence neuroinflammation and glial activation. It can intervene in inflammatory processes, mostly through the NF–κB pathway encyclopedia.pub. Escin suppresses the activation of nuclear factor kappa B (NF–κB) and inflammation processes initiated by this protein encyclopedia.pub. This is supported by in vitro and in vivo studies where escin decreases the level of proinflammatory cytokines, such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6, whose production is directly regulated by NF–κB as a transcription factor encyclopedia.pub. In a rat amyloid model of Alzheimer's disease (AD), sodium β-aescinate inhibited the hyperplasia of glial cells induced by Aβ and suppressed the expression of inflammatory cytokines, reducing brain damage and improving learning and memory ability . Sodium β-aescinate decreased the activation of neuroglia, reduced inflammatory cytokines, and decreased βA4 deposition through the anti-inflammatory pathway in this rat model . Escin treatment significantly inhibited microglial activation in rats with superior sagittal sinus thrombosis (SSST), as shown by a reduction in Iba1-positive, CD68-positive, and Iba1 and CD68 co-positive cells in the parasagittal cortex nih.gov. Sodium Aescinate treatment of microglia cells inhibited LPS-induced production of pro-inflammatory cytokines like TNF-α and IL-6 frontiersin.org.

Anti-Oxidative Stress Investigations

β-escin demonstrates anti-oxidative stress properties through various mechanisms.

Modulation of Reactive Oxygen Species (ROS) Generation

The modulation of ROS generation by β-escin appears to be context-dependent. In some studies, β-escin has been shown to induce ROS generation, which is associated with its pro-apoptotic effects in cancer cells researchgate.netsemanticscholar.orgspandidos-publications.commdpi.com. For instance, escin induced ROS increase in a time-dependent manner in Jurkat cells semanticscholar.org. Escin also induced reactive oxygen species generation, leading to mitochondrial membrane potential dysfunction and inducing apoptosis in human renal cancer cells spandidos-publications.com. Conversely, other studies highlight β-escin's antioxidant capacity, where it acts as a scavenger of ROS encyclopedia.pubnih.govresearchgate.net. In a cyclophosphamide-induced oxidative stress model in rats, escin had a protective effect against tissue damage due to its antioxidant properties nih.gov. In hypoxia-induced conditions, β-escin treatment significantly suppressed the generation of ROS in A549 cells nih.gov. β-escin is, in part, connected to its antioxidant properties, which are mainly due to its ability to scavenge ROS nih.govresearchgate.net.

Effects on Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione)

β-escin influences the activity and levels of antioxidant enzymes and non-enzymatic antioxidants like glutathione. Escin increased glutathione, catalase, and SOD activities in rats with diabetes encyclopedia.pub. Similar antioxidant effects, including increased catalase and SOD activities, were observed against cyclophosphamide-induced cardiotoxicity encyclopedia.pub. In the chronic MPTP/probenecid mouse model of PD, escin treatment reduced the levels of SOD and catalase encyclopedia.pub. In hyperoxaluria-induced nephropathy in rats, escin increased the activity of antioxidant enzymes such as SOD, glutathione peroxidase (GPx), and glutathione reductase (GR) phcog.com. However, in a study investigating the effect of escin on cyclophosphamide-induced oxidative stress in rat tissues, there was no statistical change in the activities of superoxide dismutase and catalase enzymes in all tissues examined nih.gov. Glutathione (GSH) levels decreased in blood and all tissues when cyclophosphamide (B585) was given, whereas an increase was observed in the heart, brain, and lung when given with escin nih.gov. In another study, escin decreased mitochondrial protein content and mitochondrial fluorescence intensity, as well as causing depletion of glutathione (GSH) in cancer cells semanticscholar.org. The activity of glutathione peroxidase (GPx) and glutathione reductase (GR) was not significantly changed in these escin-treated cells semanticscholar.org.

Anti-Microbial and Anti-Biofilm Activities

β-escin has demonstrated anti-microbial and anti-biofilm activities, particularly against Candida glabrata. Studies have investigated the in vitro and in vivo activity of β-escin against Candida glabrata, a frequent agent of candidiasis nih.govresearchgate.netnih.gov. β-escin was able to inhibit or destroy biofilm formation by downregulating some important genes, inducing ROS activity, and affecting the membrane integrity of C. glabrata cells nih.govresearchgate.net. The minimum inhibitory concentration (MIC) values for β-escin against C. glabrata strains have been determined, showing inhibitory activity nih.govmdpi.com. For a reference strain (DSM 1226), the MIC value was 80 μg/mL, while for clinical isolates C18 and C27, the values were 40 μg/mL and 50 μg/mL, respectively nih.gov. β-aescinate has also shown antifungal activity against planktonic Candida cells and biofilms mdpi.comresearchgate.net. The combination of β-escin with azoles can have synergistic effects against C. glabrata biofilm nih.govresearchgate.net.

Minimum Inhibitory Concentrations (MIC) of β-escin against Candida glabrata nih.gov

| C. glabrata Strain | MIC (μg/mL) |

| DSM 1226 (Reference) | 80 |

| C18 (Clinical Isolate) | 40 |

| C27 (Clinical Isolate) | 50 |

Effect of β-aescin (1 x MIC) on C. glabrata Biofilm Formation (72h incubation) mdpi.com

| C. glabrata Strain | Biofilm Area (% of Control) | Live Cells (% of Control) |

| ATCC 90030 (Reference) | 68.98 | 76.70 |

| 2586 (Drug-Resistant) | 59.38 | 9.33 |

| 2853 (Multidrug-Resistant) | 45.66 | 92.13 |

Antiviral Mechanisms (e.g., against Human Respiratory Syncytial Virus via RSV-RNA inhibition, actin homeostasis disruption, NF-κB/AP-1 inhibition)

β-Escin has demonstrated significant antiviral activity against Human Respiratory Syncytial Virus (RSV), including lineage 19 and A2 viruses. This activity is primarily mediated through the inhibition of RSV-RNA synthesis and expression. worldscientific.com Additionally, β-escin can interfere with inflammatory factors by inducing cholesterol synthesis, which in turn disrupts actin homeostasis, including proteins like β-catenin, trangelin, and promyosin TPM1 and TPM2. This disruption is thought to damage the integrity of the cytoskeleton in RSV-infected cells. worldscientific.com

Studies have also shown that β-escin can inhibit RSV-induced activation of the NF-κB and AP-1 signaling pathways in macrophages and epithelial cells. researchgate.netconicet.gov.ar The inhibition of the RNA-NF-κB-TNF-α pathway by β-escin may represent another mechanism contributing to its anti-RSV activity. worldscientific.com Beyond RSV, β-escin has shown antiviral effects against other enveloped viruses such as HSV-1, VSV, and dengue virus type 2. worldscientific.comconicet.gov.ar

Antifungal Properties (e.g., against Multidrug-Resistant Candida glabrata Biofilms)

β-Escin exhibits antifungal properties, particularly against multidrug-resistant Candida glabrata biofilms. Research indicates that β-escin can inhibit or destroy C. glabrata biofilm formation without demonstrating toxicity in vitro or in vivo. nih.govmdpi.com Its mechanisms of action against C. glabrata biofilms include downregulating important genes, inducing reactive oxygen species (ROS) activity, and affecting the membrane integrity of the fungal cells. nih.govmdpi.comresearchgate.net

Studies have also explored the efficacy of β-escin in combination with azole antifungal agents (fluconazole, ketoconazole, and itraconazole), suggesting synergistic effects against C. glabrata biofilms. nih.govmdpi.comresearchgate.net Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values have been determined for β-escin against different C. glabrata strains, indicating fungicidal activity. mdpi.com

| C. glabrata Strain | MIC (μg/mL) | MFC (μg/mL) | MFC/MIC Ratio |

| Reference Strain | 80 | - | < 4 |

| Clinical Isolate C18 | 40 | - | < 4 |

| Clinical Isolate C27 | 50 | - | < 4 |

(Data derived from search results mdpi.com)

β-escin has been shown to inhibit C. glabrata biofilm formation in a dose-dependent manner. For example, at a concentration of 20 μg/mL, β-escin achieved approximately 65% inhibition of biofilm formation in the DSM1226 reference strain. mdpi.com It also showed the ability to reduce mature biofilms, with up to 75% eradication at 20 μg/mL in tested strains. mdpi.com

Gastroprotective Research

Regulation of Inflammatory Mediators in Gastric Contexts

Research indicates that β-escin can influence inflammatory mediators. It has been shown to inhibit the secretion of inflammatory factors, including nitric oxide (NO), TNF-α, and IL-1β, in LPS-stimulated macrophage cells. unicz.it This regulation of pro-inflammatory cytokines suggests a potential role in mitigating inflammation in gastric contexts, although specific studies focused solely on the gastric environment were not detailed in the provided results. unicz.itmdpi.com

Immunomodulatory Research

Influence on Cytokine Release and Immune Cell Infiltration

β-Escin demonstrates immunomodulatory effects by influencing cytokine release and potentially impacting immune cell infiltration. It has been reported to reduce the infiltration of inflammatory factors into lung tissue, contributing to its anti-RSV activity by inhibiting post-infection mucus exudation. worldscientific.com β-escin can modulate cytokine production, with effects varying depending on the stimulus (viral or non-viral) and the cell type involved. nih.gov

In macrophages stimulated with HSV-1 and Toll-like receptor (TLR) ligands, β-escin significantly reduced the activation of NF-κB and AP-1 and decreased cytokine production, including TNF-α and IL-6. conicet.gov.arnih.gov However, in HSV-1-infected epithelial cells, β-escin enhanced the activation of NF-κB and AP-1 pathways and increased the release of IL-6. conicet.gov.ar This highlights the context-dependent nature of β-escin's immunomodulatory effects.